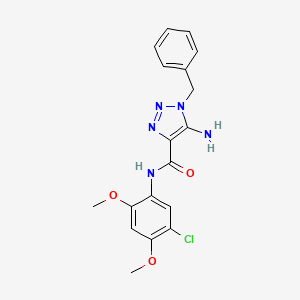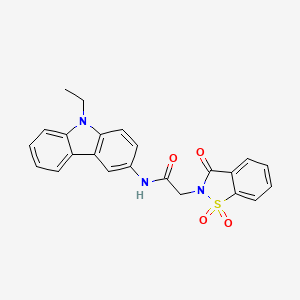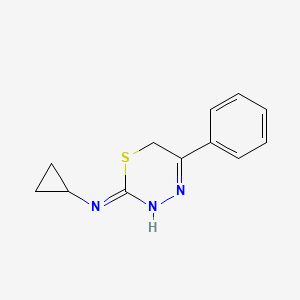
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a phenolic group, an oxazole ring, and a carboxamide group, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out under reflux conditions.
-
Attachment of the Phenolic Group: : The phenolic group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the oxazole intermediate with a phenol derivative, typically in the presence of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
-
Introduction of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the oxazole-phenol intermediate with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce costs.
化学反应分析
Types of Reactions
-
Oxidation: : The phenolic group in N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, BH3, NaBH4
Substitution: Alkyl halides, acyl chlorides, bases (NaOH, K2CO3)
Major Products
Oxidation: Quinones, hydroxyquinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
科学研究应用
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound in drug discovery and development.
-
Medicine: : Explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
-
Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carboxamide group can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- N-(2-hydroxyphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide
- N-(2-hydroxy-5-methylphenyl)-5-ethyl-1,2-oxazole-3-carboxamide
- N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-thiazole-3-carboxamide
Uniqueness
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group on the phenolic ring and the isobutyl group on the oxazole ring contribute to its distinct reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)6-11-8-13(17-20-11)15(19)16-12-7-10(3)4-5-14(12)18/h4-5,7-9,18H,6H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBJVMMJIFIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B10803649.png)
![N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10803653.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B10803663.png)

![N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide](/img/structure/B10803676.png)

![N~1~-(3-methoxyphenyl)-2-[4-oxochromeno[4,3-c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10803683.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803688.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803689.png)
![N-(3,4-Dimethoxyphenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide](/img/structure/B10803700.png)
![8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B10803701.png)
![N-(4-fluorophenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803707.png)
